![molecular formula C12H18N2S B3010390 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea CAS No. 819818-85-4](/img/structure/B3010390.png)
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea
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Overview
Description
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea is a type of thiourea, which is an organosulfur compound. Thioureas are known for their variable topological aspects, binding modes, and broad spectrum of promising pharmacological properties . They have been the subject of extensive study in coordination chemistry .
Synthesis Analysis
Thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, can be synthesized through various organic transformations into other demanding scaffolds . This makes them an attractive strategy for synthetic chemists to access heterocyclic cores . The reaction mechanism can be understood via the nucleophilic addition of an amino group on the intermediate to give a compound which undergoes heterocyclization in two different routes to yield the final product .Molecular Structure Analysis
The general structure of thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, is shown in various sources . The presence of both soft and hard donors within the same molecular framework facilitates these compounds to be applied as ion sensors and transition metal extractors .Chemical Reactions Analysis
Thioureas react with alkyl halides and give isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis
Thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, are known to be solid at room temperature . They are soluble in water . They have been the subject of extensive study in coordination chemistry , and are also known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals .Scientific Research Applications
- Antitumor Activity : ETPTU exhibits antitumor effects, making it a potential candidate for cancer therapy .
- Antiviral Properties : Researchers have explored its antiviral activity, which could have implications in combating viral infections .
- Antimicrobial Potential : ETPTU has demonstrated antimicrobial properties, suggesting its use in treating bacterial and fungal infections .
Coordination Chemistry and Transition Metal Complexes
ETPTU’s unique structure allows it to serve as a flexible ligand in coordination chemistry. Key points include:
- Transition Metal Complexes : ETPTU can form stable complexes with transition metals. These complexes find applications in catalysis, material science, and molecular electronics .
- Ion Sensors : The presence of both soft and hard donor atoms within ETPTU’s framework makes it suitable for ion sensors. These sensors play a crucial role in detecting specific ions in solution .
Material Sciences and Molecular Recognition
ETPTU’s versatility extends beyond coordination chemistry:
- Material Science : Researchers have explored its use in material science, where it contributes to the development of novel materials and functionalized surfaces .
- Molecular Recognition : ETPTU acts as a chemosensor, allowing selective and sensitive detection of anions. Its conformational features play a vital role in this application .
Agriculture and Environmental Applications
ETPTU’s properties have implications beyond the lab:
Mechanism of Action
Target of Action
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea is a complex molecule that interacts with various targets. It’s known that thiourea derivatives have been the subject of extensive study in coordination chemistry , indicating that they may interact with metal ions in biological systems.
Mode of Action
The mode of action of 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea involves its interaction with its targets. The compound’s thiourea group can act as a ligand, binding to metal ions through its sulfur and nitrogen atoms . This interaction can lead to changes in the biochemical properties of the target, potentially altering its function .
Result of Action
Thiourea derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including antitumor, antiviral, antimicrobial, and antiparasitic activities . These effects suggest that the compound could have diverse impacts at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea can be influenced by various environmental factors. For instance, the presence of metal ions in the environment could potentially affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature could influence the compound’s stability and activity .
Safety and Hazards
Thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, are classified as flammable solids, skin irritants, eye irritants, and may cause respiratory irritation . They should be handled with care, using protective gloves, eye protection, and face protection . They should be stored in a well-ventilated place and kept tightly closed .
Future Directions
Thioureas have received remarkable attention from researchers due to their variable topological aspects, binding modes, and broad spectrum of promising pharmacological properties . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era . Therefore, the future directions of research on thioureas, including 1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea, are expected to continue in these areas.
properties
IUPAC Name |
1-ethyl-3-(2,4,6-trimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-5-13-12(15)14-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASXURNQCZLTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(2,4,6-trimethylphenyl)thiourea |
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